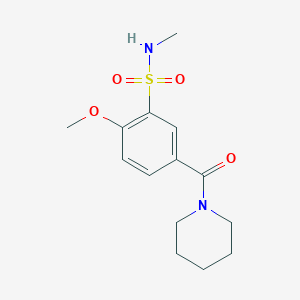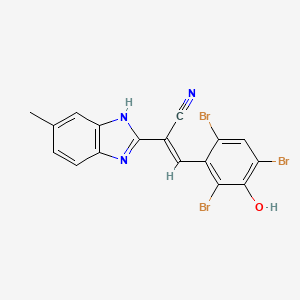![molecular formula C23H14BrFN2O B5343516 2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5343516.png)
2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile, also known as BKM120, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). It has been extensively studied for its potential therapeutic use in various cancers.
Mechanism of Action
2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile inhibits the activity of PI3K, a key signaling molecule involved in cell growth, survival, and metabolism. By blocking this pathway, this compound can induce cell death and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation.
Advantages and Limitations for Lab Experiments
One advantage of 2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile is its specificity for PI3K, which makes it a useful tool for studying the role of this pathway in cancer and other diseases. However, one limitation is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile. One area of interest is the development of combination therapies that include this compound and other cancer drugs. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Finally, there is ongoing research into the potential use of this compound in other diseases, such as Alzheimer's disease and diabetes.
Synthesis Methods
The synthesis of 2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile involves several steps, starting with the reaction of 4-bromo-2-nitrophenol with 4-fluorobenzaldehyde to form 4-bromo-2-(4-fluorophenyl)-1-nitrophenol. This compound is then reacted with malononitrile in the presence of a base to form 2-(4-bromo-2-(4-fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetonitrile. Finally, this compound is reacted with 4-bromobenzyl chloride to form this compound.
Scientific Research Applications
2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile has been extensively studied for its potential therapeutic use in various cancers, including breast, ovarian, and prostate cancer. It has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K signaling pathway, which is frequently activated in cancer cells.
properties
IUPAC Name |
2-[[4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrFN2O/c24-21-7-10-23(28-15-18-4-2-1-3-17(18)13-26)19(12-21)11-20(14-27)16-5-8-22(25)9-6-16/h1-12H,15H2/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHHPNGJXYHMAV-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C(/C#N)\C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5343483.png)

![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5343495.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5343498.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5343510.png)
![7-(3,4-difluorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5343522.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5343531.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5343538.png)
![1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine](/img/structure/B5343547.png)
